molecular formula C15H11NO3 B2571873 (Z)-6-methoxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 620546-75-0

(Z)-6-methoxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2571873
CAS No.: 620546-75-0
M. Wt: 253.257
InChI Key: CLUSSTBQDBPQNY-AUWJEWJLSA-N
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Description

(Z)-6-methoxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a methoxy group at the 6th position, a pyridin-3-ylmethylene group at the 2nd position, and a benzofuran-3(2H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxybenzofuran-3(2H)-one and pyridine-3-carbaldehyde.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 6-methoxybenzofuran-3(2H)-one and pyridine-3-carbaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.

    Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The methoxy and pyridin-3-ylmethylene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may produce reduced benzofuran compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-methoxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical structure makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (Z)-6-methoxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methoxybenzofuran-3(2H)-one: Lacks the pyridin-3-ylmethylene group.

    2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one: Lacks the methoxy group.

    6-methoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one: Has a pyridin-4-ylmethylene group instead of pyridin-3-ylmethylene.

Uniqueness

(Z)-6-methoxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is unique due to the specific combination of the methoxy group at the 6th position and the pyridin-3-ylmethylene group at the 2nd position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2Z)-6-methoxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-11-4-5-12-13(8-11)19-14(15(12)17)7-10-3-2-6-16-9-10/h2-9H,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUSSTBQDBPQNY-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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